7-Chloro-1H-1,6-naphthyridin-4-one chemical structure and numbering
7-Chloro-1H-1,6-naphthyridin-4-one chemical structure and numbering
This guide details the structural elucidation, numbering conventions, and synthetic logic for 7-Chloro-1H-1,6-naphthyridin-4-one , a critical bicyclic scaffold in medicinal chemistry.[1]
Executive Summary & Scaffold Analysis
7-Chloro-1H-1,6-naphthyridin-4-one is a fused bicyclic heterocycle belonging to the naphthyridine class (diazanaphthalenes).[1] It serves as a privileged scaffold in drug discovery, particularly for Type II kinase inhibitors (e.g., c-Met, FGFR4) where the lactam motif functions as a hydrogen bond donor/acceptor pair in the ATP-binding pocket, and the 7-chloro substituent provides a handle for further diversification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.[1]
Key Chemical Identifiers
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IUPAC Name: 7-Chloro-1,6-naphthyridin-4(1H)-one[1]
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Systematic Name: 7-Chloro-1,6-diazanaphthalen-4-one[1]
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Molecular Formula: C₈H₅ClN₂O[1]
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Core Geometry: Planar, aromatic bicyclic system.
Structural Elucidation & Numbering
Correct numbering is paramount for this scaffold due to the asymmetry of nitrogen placement.[1] The 1,6-naphthyridine system contains nitrogen atoms at positions 1 and 6.[1]
Numbering Rules (IUPAC)[1]
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Fusion Bond: The rings are fused at the C4a–C8a bond.[1]
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Heteroatom Priority: Numbering starts at the nitrogen atom in the ring that allows the other nitrogen to have the lowest possible locant.[1]
Tautomeric Equilibrium
This molecule exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-hydroxy) forms.[1]
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Solid State/Solution: Predominantly exists as the lactam (A) due to the stability of the amide-like resonance.[1]
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Reactivity: Chemical transformations using POCl₃ trap the lactim (B) form to generate the 4,7-dichloro intermediate.[1]
Visualization: Structure & Tautomerism
The following diagram illustrates the precise numbering and the tautomeric shift.
Figure 1: Tautomeric equilibrium and numbering logic for the 1,6-naphthyridin-4-one core.[1]
Synthetic Protocol
The most robust synthesis of the 1,6-naphthyridin-4-one core utilizes the Gould-Jacobs reaction .[1] This sequence involves the condensation of an aminopyridine with an alkoxymethylenemalonate, followed by thermal cyclization.[1]
Retrosynthetic Logic
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Precursor: 2-Chloro-4-aminopyridine .[1]
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Regioselectivity: Cyclization of the intermediate enamine can theoretically occur at C3 or C5 of the pyridine ring.[1]
Step-by-Step Methodology
Phase 1: Condensation [1]
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Reagents: 2-Chloro-4-aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
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Conditions: Reflux in ethanol or neat heating at 110°C for 2-4 hours.
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Observation: Formation of the intermediate diethyl (((2-chloropyridin-4-yl)amino)methylene)malonate.
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Validation: Monitor disappearance of amine by TLC (EtOAc/Hexane).
Phase 2: Thermal Cyclization (Gould-Jacobs) [1]
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Medium: Diphenyl ether (Dowtherm A).[1]
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Temperature: 250°C (High temperature is critical to overcome the activation energy for aromatic nucleophilic substitution/cyclization).[1]
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Procedure: Add the intermediate from Phase 1 portion-wise to boiling diphenyl ether.
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Workup: Cool to room temperature. The product, ethyl 7-chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate , usually precipitates.[1] Filter and wash with hexane to remove diphenyl ether.[1]
Phase 3: Hydrolysis & Decarboxylation (Optional)
If the target is the unsubstituted 4-one core:
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Hydrolysis: Reflux the ester in 10% NaOH (aq) to yield the carboxylic acid.[1]
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Decarboxylation: Reflux the acid in diphenyl ether or quinoline with copper powder at 200-250°C.
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Product: 7-Chloro-1,6-naphthyridin-4(1H)-one .
Visual Synthesis Workflow
Figure 2: Synthesis pathway from 2-chloro-4-aminopyridine via Gould-Jacobs cyclization.
Characterization & Data
Researchers must validate the structure using NMR and MS.[1] The 1,6-naphthyridine system has distinct chemical shifts.
Spectroscopic Signature
| Technique | Parameter | Expected Signal / Interpretation |
| ¹H NMR | H2 | δ 8.5 - 9.0 ppm (s) . Highly deshielded due to proximity to N1 and C=O.[1] |
| H5 | δ 9.2 - 9.5 ppm (s) .[1] Most deshielded singlet; alpha to N6 and peri to C4=O. | |
| H8 | δ 7.5 - 8.0 ppm (s) .[1] Alpha to N6 and Cl; typically appears as a singlet.[1] | |
| NH | Broad singlet > 12 ppm (exchangeable with D₂O).[1] | |
| MS (ESI) | [M+H]⁺ | m/z ~ 181/183 .[1] Characteristic 3:1 ratio indicating one Chlorine atom.[1] |
Physical Properties
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Appearance: Off-white to pale yellow solid.[1]
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Solubility: Poor in water/non-polar solvents; soluble in DMSO, DMF, and hot acetic acid.
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Melting Point: Typically >250°C (decomposition) due to strong intermolecular hydrogen bonding (dimer formation similar to quinolones).[1]
Medicinal Chemistry Applications
This scaffold is not merely an end-product but a versatile intermediate.[1]
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C4-Functionalization: Treatment with POCl₃ converts the 4-one to a 4,7-dichloro-1,6-naphthyridine .[1] The C4-Cl is significantly more reactive towards nucleophiles (amines, anilines) than the C7-Cl, allowing for selective mono-substitution at C4.[1]
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C7-Diversification: After installing the pharmacophore at C4, the C7-Cl can be subjected to Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce solubility-enhancing groups or hydrophobic tails.[1]
Expert Insight: In kinase inhibitor design (e.g., c-Met inhibitors), the N1-H and C4=O often mimic the adenine hinge-binding motif of ATP.[1] Maintaining the lactam form is crucial for this binding mode.[1]
References
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Synthesis of 1,6-Naphthyridines: Lier, E. F., et al.[1][4][5] "Naphthyridines.[1][2][6][7][8] I. Synthesis of 1,6-naphthyridines from 4-aminopyridine."[1][2][6] Recueil des Travaux Chimiques des Pays-Bas, 1949.[1] [1]
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Gould-Jacobs Cyclization Protocol: Gould, R. G., & Jacobs, W. A.[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1] Journal of the American Chemical Society, 1939.[1] [1]
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Medicinal Chemistry of Naphthyridines: Mital, A., et al. "Synthetic approaches and biological activities of 1,6-naphthyridines: A review." Archiv der Pharmazie, 2020. [1]
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Kinase Inhibitor Scaffolds: Cui, J. J., et al. "Discovery of a novel class of c-Met kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2012. (Describes 1,6-naphthyridine scaffold utility). [1]
Sources
- 1. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
